2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide
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Overview
Description
DGY-08-097 is a novel compound known for its potent inhibition of the hepatitis C virus (HCV) NS3 protease. It is a small molecule degrader that reduces susceptibility to resistance mutations and exhibits significant antiviral activity in cellular infection models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DGY-08-097 involves the conjugation of telaprevir, an FDA-approved drug for HCV treatment, with ligands that recruit the CRL4CRBN ligase complex. This process results in a bivalent degrader that can both inhibit and induce the degradation of the HCV NS3/4A protease .
Industrial Production Methods: Industrial production methods for DGY-08-097 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification processes .
Chemical Reactions Analysis
Types of Reactions: DGY-08-097 primarily undergoes proteolysis targeting chimera (PROTAC)-based reactions. These reactions involve the selective degradation of target proteins through the ubiquitin-proteasome system .
Common Reagents and Conditions: The synthesis of DGY-08-097 involves reagents such as telaprevir, ligands for the CRL4CRBN ligase complex, and various organic solvents. Reaction conditions typically include controlled temperatures, pH levels, and the use of catalysts to facilitate the coupling reactions .
Major Products: The major product of the reactions involving DGY-08-097 is the selective degradation of the HCV NS3/4A protease, leading to potent antiviral activity .
Scientific Research Applications
DGY-08-097 has several scientific research applications, particularly in the field of antiviral drug development. It has been shown to potently inhibit HCV in cellular infection models, making it a promising candidate for the treatment of HCV infections . Additionally, its ability to reduce susceptibility to resistance mutations makes it a valuable tool in studying viral resistance mechanisms .
Mechanism of Action
DGY-08-097 exerts its effects through targeted protein degradation. It binds to the HCV NS3/4A protease and recruits the CRL4CRBN ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the viral protein. This degradation process significantly reduces the viral load and inhibits viral replication .
Comparison with Similar Compounds
Similar Compounds:
- Telaprevir: An FDA-approved drug for HCV treatment that serves as a precursor in the synthesis of DGY-08-097 .
- Boceprevir: Another synthetic tripeptide that selectively inhibits the HCV NS3/4A protease .
Uniqueness: DGY-08-097 is unique in its dual function as both an inhibitor and a degrader of the HCV NS3/4A protease. This dual functionality provides a higher barrier to resistance compared to traditional enzymatic inhibitors like telaprevir and boceprevir .
Properties
Molecular Formula |
C60H76N10O14 |
---|---|
Molecular Weight |
1161.3 g/mol |
IUPAC Name |
2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide |
InChI |
InChI=1S/C60H76N10O14/c1-5-11-41(49(72)56(78)64-36-18-19-36)65-55(77)48-38-16-10-15-35(38)32-69(48)59(81)50(60(2,3)4)68-54(76)47(33-12-7-6-8-13-33)67-52(74)43-31-62-42(30-63-43)51(73)61-22-23-82-24-25-83-26-27-84-37-28-34-14-9-17-39-46(34)40(29-37)58(80)70(57(39)79)44-20-21-45(71)66-53(44)75/h9,14,17,28-31,33,35-36,38,41,44,47-48,50H,5-8,10-13,15-16,18-27,32H2,1-4H3,(H,61,73)(H,64,78)(H,65,77)(H,67,74)(H,68,76)(H,66,71,75)/t35-,38-,41-,44?,47-,48-,50+/m0/s1 |
InChI Key |
YZNSNVPSBDWZBQ-LNWDVATRSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=C(N=C5)C(=O)NCCOCCOCCOC6=CC7=C8C(=C6)C=CC=C8C(=O)N(C7=O)C9CCC(=O)NC9=O |
Canonical SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=C(N=C5)C(=O)NCCOCCOCCOC6=CC7=C8C(=C6)C=CC=C8C(=O)N(C7=O)C9CCC(=O)NC9=O |
Origin of Product |
United States |
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